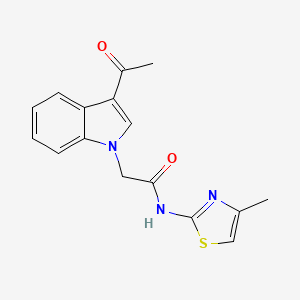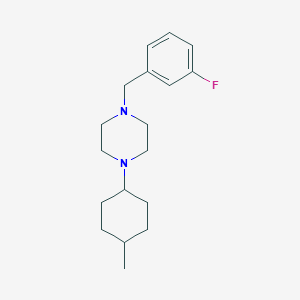
1-(3-fluorobenzyl)-4-(4-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-(4-methylcyclohexyl)piperazine (also known as Flephedrone) is a synthetic compound that belongs to the class of piperazine derivatives. Flephedrone is a psychoactive drug that has gained popularity among recreational drug users due to its stimulant and euphoric effects. However, the scientific community has also shown interest in Flephedrone due to its potential therapeutic applications and its unique chemical structure that makes it a useful tool in biochemical research.
科学的研究の応用
Flephedrone has been used in various scientific studies due to its unique chemical structure and its potential therapeutic applications. One of the main areas of research involving Flephedrone is its potential as a treatment for depression and anxiety disorders. Studies have shown that Flephedrone has antidepressant and anxiolytic effects in animal models, and it may be a promising alternative to traditional antidepressant drugs.
作用機序
The exact mechanism of action of Flephedrone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant and euphoric effects observed in recreational drug users. Flephedrone may also interact with other neurotransmitter systems, such as the serotonin system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Flephedrone has a range of biochemical and physiological effects, depending on the dose and route of administration. In recreational drug users, Flephedrone can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and sociability. In animal models, Flephedrone has been shown to increase locomotor activity and produce rewarding effects, similar to other stimulant drugs.
実験室実験の利点と制限
Flephedrone has several advantages as a tool in biochemical research. Its unique chemical structure and mechanism of action make it a useful tool for studying the dopamine and norepinephrine systems in the brain. Flephedrone is also relatively easy to synthesize, and the starting materials are readily available. However, Flephedrone is a controlled substance in many countries, and its use in research may be restricted. Additionally, the potential for abuse and addiction may limit its use in some research settings.
将来の方向性
There are several future directions for research involving Flephedrone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of Flephedrone in humans. Another area of research is the development of analogs of Flephedrone with improved therapeutic properties and reduced potential for abuse. Additionally, studies are needed to better understand the long-term effects of Flephedrone use on the brain and body.
合成法
The synthesis of Flephedrone involves the reaction of 1-(3-fluorophenyl)propan-2-amine with 4-methylcyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then subjected to a reductive amination reaction with piperazine to yield Flephedrone. The synthesis of Flephedrone is relatively simple, and the starting materials are readily available, making it an attractive target for illicit drug manufacturers.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2/c1-15-5-7-18(8-6-15)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFKASHJUSMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)
![5-(2-methoxyphenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6029918.png)
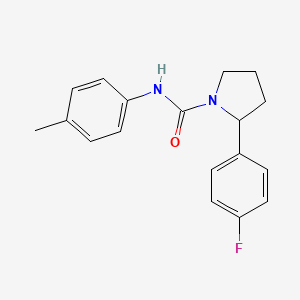
![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
![3-[(cyclobutylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029935.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)
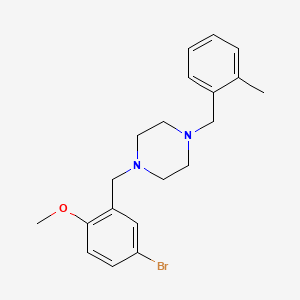
![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)
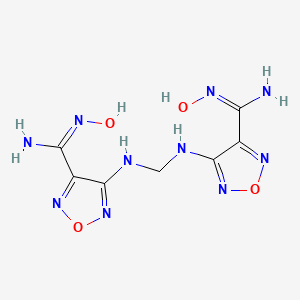
![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6029965.png)
